benzaldehyde N-(4-methylphenyl)thiosemicarbazone
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Overview
Description
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is an organic compound with the molecular formula C15H15N3S. It belongs to the class of thiosemicarbazones, which are known for their diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone can be synthesized by the reaction of benzaldehyde with 4-methylphenylthiosemicarbazide. The reaction typically involves mixing benzaldehyde derivatives with thiosemicarbazide in a solvent such as ethanol, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for developing new antibiotics and antiparasitic drugs.
Medicine: It has shown potential anticancer properties, particularly against certain types of cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Industry: The compound is used in the synthesis of other thiosemicarbazone derivatives with various industrial applications
Mechanism of Action
The mechanism of action of benzaldehyde N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in cellular processes, such as cysteine proteases and quinone reductase.
Pathways Involved: The compound induces oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde thiosemicarbazone
- 4-Methylbenzaldehyde thiosemicarbazone
- Benzaldehyde N-phenylthiosemicarbazone
Uniqueness
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other thiosemicarbazone derivatives. Its ability to form stable metal complexes and its potent anticancer properties make it a valuable compound for further research and development .
Biological Activity
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is a compound belonging to the thiosemicarbazone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound is synthesized from benzaldehyde and 4-methylphenylthiosemicarbazide. The general structure of thiosemicarbazones can be represented as R1R2C=N−NHCS−R3, where the specific substituents significantly influence the compound's biological activity. The synthesis typically involves the following steps:
- Condensation Reaction : Benzaldehyde reacts with 4-methylphenylthiosemicarbazide in an acidic medium.
- Purification : The resulting product is purified through recrystallization or chromatography.
- Characterization : Techniques such as NMR and IR spectroscopy are employed to confirm the structure.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antiparasitic Activity : Research has demonstrated that derivatives of thiosemicarbazones possess antitrypanosomal activity. In particular, structural modifications enhance their efficacy against Trypanosoma cruzi, with some compounds showing IC50 values as low as 2 μM .
- Anticancer Potential : Thiosemicarbazones are known for their cytotoxic effects on various cancer cell lines. This compound has been evaluated for its ability to inhibit cancer cell proliferation, exhibiting promising results in vitro against human tumor cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : Thiosemicarbazones often act as chelating agents, binding to metal ions that are crucial for enzymatic functions in pathogens and cancer cells.
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as xanthine oxidase (XO), which is implicated in oxidative stress and inflammation .
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Studies
-
Antimicrobial Activity Study :
A study conducted on various thiosemicarbazones, including this compound, revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a potential application in treating infections resistant to conventional antibiotics . -
Antitrypanosomal Evaluation :
A series of thiosemicarbazone derivatives were synthesized and tested against Trypanosoma cruzi. Among them, this compound demonstrated significant antitrypanosomal activity with an IC50 value indicating its potential as a therapeutic agent for Chagas disease . -
Cytotoxicity Assessment :
In vitro assays on human cancer cell lines showed that this compound exhibits cytotoxicity comparable to established chemotherapeutics. The selectivity index (SI) was calculated to assess the safety profile relative to normal cells, indicating a favorable therapeutic window .
Comparative Analysis with Related Compounds
The unique structure of this compound allows for comparison with other thiosemicarbazones:
Compound Name | Structure Feature | Unique Aspect |
---|---|---|
Benzaldehyde Thiosemicarbazone | Contains a benzaldehyde moiety | General structure without additional substituents |
2,4-Dihydroxythis compound | Hydroxy groups on the benzene ring | Enhanced solubility and potential antioxidant properties |
4-Phenylthiosemicarbazone | Phenyl group instead of methyl | Different electronic properties affecting reactivity |
2-Naphthaldehyde Thiosemicarbazone | Naphthalene ring structure | Increased hydrophobicity influencing biological activity |
This table highlights how variations in substituents can affect solubility, reactivity, and biological activity, emphasizing the uniqueness of this compound within its class.
Properties
CAS No. |
89713-29-1 |
---|---|
Molecular Formula |
C15H15N3S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C15H15N3S/c1-12-7-9-14(10-8-12)17-15(19)18-16-11-13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18,19)/b16-11+ |
InChI Key |
UGEVMHUMNGFAAO-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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